Tideglusib

Vue d'ensemble

Description

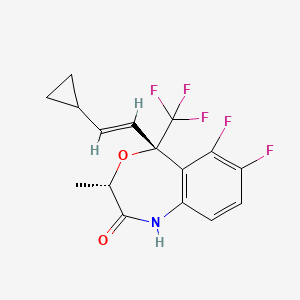

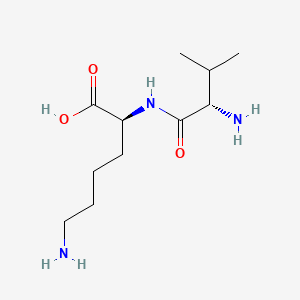

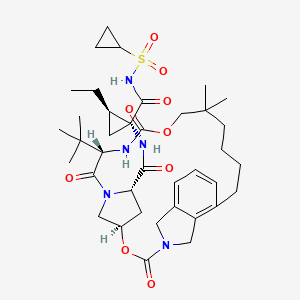

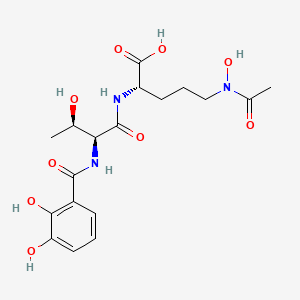

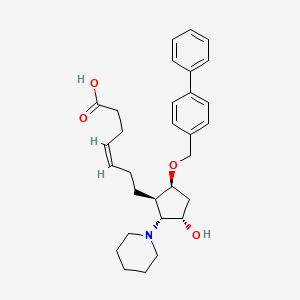

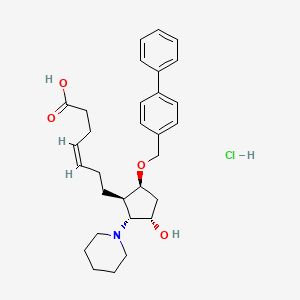

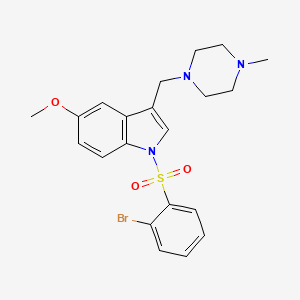

Tideglusib is a potent and irreversible small molecule glycogen synthase kinase 3 (GSK-3) inhibitor . It was developed against Alzheimer’s disease and has been shown to be effective in the treatment of dental cavities . Tideglusib is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4 .

Synthesis Analysis

In one study, tideglusib-loaded bioactive glass nanoparticles were synthesized and mixed at various concentrations into the calcium silicate cement . Another study reported the design and synthesis of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer’s disease .

Molecular Structure Analysis

The molecular formula of Tideglusib is C19H14N2O2S . It is a member of naphthalenes, a member of benzenes and a thiadiazolidine . The molecular weight of Tideglusib is 334.4 g/mol .

Chemical Reactions Analysis

Tideglusib is a non-ATP competitive inhibitor of GSK-3β . It has been reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect .

Physical And Chemical Properties Analysis

Tideglusib is a small molecule . The molecular weight of Tideglusib is 334.4 g/mol . It is a member of naphthalenes, a member of benzenes and a thiadiazolidine .

Applications De Recherche Scientifique

Alzheimer's Disease Research

Tideglusib has been extensively studied in the context of Alzheimer's disease (AD). Clinical trials have explored its efficacy as an inhibitor of glycogen synthase kinase-3 (GSK-3) in AD patients. However, results have been mixed. In a phase II trial, tideglusib showed no significant benefit in overall AD patients, but some benefit was observed in mildly affected patients (Lovestone et al., 2015). Another study highlighted its role as an irreversible inhibitor of GSK-3β, potentially explaining its non-competitive inhibition pattern in AD treatment (Domínguez et al., 2011). Additionally, a pilot study suggested safety and potential efficacy trends in AD patients, warranting further investigation (del Ser et al., 2012).

Dental Applications

Tideglusib has shown promise in dental applications. It was suggested for off-label use in treating dental cavities due to its impact on dentine formation, raising ethical considerations for its use in dentistry (Hostiuc et al., 2019). In addition, its effects on bone tissue regeneration were explored, demonstrating potential for enhancing bone repair without interfering with precursor cell recruitment (Comeau-Gauthier et al., 2020).

Stem Cell Research

Tideglusib has been investigated for its influence on stem cell behavior. A study on human dental pulp stem cells (hDPSC) showed that tideglusib enhanced odonto/osteogenic differentiation, suggesting its potential in pulp capping materials for dentine repair (Kornsuthisopon et al., 2022). Another study demonstrated the positive effects of tideglusib on bone regeneration in calvarial defects in rats, highlighting its potential in reducing apoptosis and enhancing osteoblastogenesis (Alpan et al., 2020).

Contraceptive Research

Tideglusib was also evaluated as a spermicidal contraceptive with low vaginal irritation effects, indicating its potential as an alternative to nonoxynol-9 contraceptives (Chen et al., 2019).

Neuroblastoma Research

In the field of neuroblastoma research, tideglusib was found to induce apoptosis in human neuroblastoma IMR32 cells, suggesting its potential as a therapeutic agent in this type of cancer (Mathuram et al., 2016).

Safety And Hazards

The inhibition of the GSK-3 pathways through distinct mechanisms has been associated with a wide range of adverse reactions, ranging from mild, such as vertigo or diarrhea, to very severe, such as hypoglycemia or tumorigenesis . The use of Tideglusib specifically was associated with mild-moderate adverse reactions, which included transient increases in serum creatine kinase, ALT or gGT, diarrhea, nausea, cough, fatigue, and headache .

Orientations Futures

Tideglusib is considered a promising drug candidate for ALS, being proposed to start a clinical trial phase II by the end of the year . Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy . The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease .

Propriétés

IUPAC Name |

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJIHLSCWIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235682 | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

511.3ºC at 760 mmHg | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sparingly soluble | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tideglusib | |

CAS RN |

865854-05-3 | |

| Record name | Tideglusib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865854-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tideglusib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIDEGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

148-150ºC | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)